molecular formula C3H3BrCl2 B3265607 2-Bromo-1,1-dichlorocyclopropane CAS No. 40745-72-0

2-Bromo-1,1-dichlorocyclopropane

Cat. No.: B3265607
CAS No.: 40745-72-0
M. Wt: 189.86 g/mol
InChI Key: XNHGDEYPUNAQJA-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dichlorocyclopropane is an organohalogen compound with the molecular formula C₃H₃BrCl₂ It is a cyclopropane derivative where two chlorine atoms and one bromine atom are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-dichlorocyclopropane typically involves the reaction of cyclopropane with bromine and chlorine under controlled conditions. One common method is the addition of bromine and chlorine to cyclopropane in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes where cyclopropane is exposed to bromine and chlorine gases in a controlled environment. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dichlorocyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often used.

    Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X₂) can be used under appropriate conditions.

Major Products Formed

    Substitution Reactions: Products may include 2-hydroxy-1,1-dichlorocyclopropane or 2-amino-1,1-dichlorocyclopropane.

    Elimination Reactions: Alkenes such as 1,1-dichlorocyclopropene can be formed.

    Addition Reactions: Products may include 1,1,2-trihalocyclopropanes.

Scientific Research Applications

2-Bromo-1,1-dichlorocyclopropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.

    Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dichlorocyclopropane involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The presence of both bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibromo-2-chlorocyclopropane
  • 1-Bromo-1,2-dichlorocyclopropane
  • 2-Bromo-1,1-dichloropropane

Uniqueness

2-Bromo-1,1-dichlorocyclopropane is unique due to the specific arrangement of bromine and chlorine atoms on the cyclopropane ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and chlorine atoms on the same carbon atom can influence the compound’s reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

2-bromo-1,1-dichlorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrCl2/c4-2-1-3(2,5)6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHGDEYPUNAQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40745-72-0
Record name 2-bromo-1,1-dichlorocyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,1-dichlorocyclopropane
Reactant of Route 2
2-Bromo-1,1-dichlorocyclopropane
Reactant of Route 3
2-Bromo-1,1-dichlorocyclopropane
Reactant of Route 4
2-Bromo-1,1-dichlorocyclopropane
Reactant of Route 5
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Reactant of Route 6
2-Bromo-1,1-dichlorocyclopropane

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